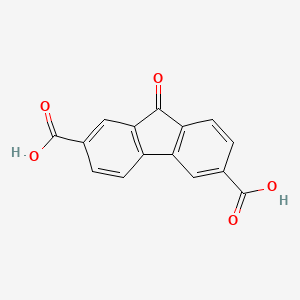
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is an organic compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a ketone group at the 9 position
Preparation Methods
The synthesis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- typically involves the oxidation of fluorene derivatives. One common method includes the use of strong oxidizing agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial production methods may involve similar oxidative processes but are scaled up to accommodate larger quantities. These methods also emphasize the importance of purity and yield optimization to meet industrial standards.
Chemical Reactions Analysis
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their behavior. The ketone group can participate in redox reactions, affecting the compound’s reactivity and interactions with other substances .
Comparison with Similar Compounds
Similar compounds to 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- include:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Differing by the positions of the carboxylic acid groups.
9-Fluorenone-2-carboxylic acid: Lacking one of the carboxylic acid groups.
9-Oxo-9H-fluorene-2-carboxylic acid: Similar structure but with only one carboxylic acid group.
Biological Activity
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- (commonly referred to as 9-oxo-9H-fluorene) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound is structurally related to other fluorene derivatives, which have been studied for various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of 9-oxo-9H-fluorene, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- can be represented as follows:
This compound contains two carboxylic acid groups and a ketone group, which may contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that 9-oxo-9H-fluorene exhibits several mechanisms of action that underlie its biological activity:
- Caspase Activation : Similar to other fluorene derivatives, it has been suggested that 9-oxo-9H-fluorene may act as an activator of caspases, which are crucial in the apoptotic pathway. This activation leads to programmed cell death in cancer cells, making it a potential candidate for anticancer therapies .
- Antioxidant Properties : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments. This property can be beneficial in preventing cellular damage associated with various diseases .
- Interference with Nucleic Acids : Like many polycyclic aromatic hydrocarbons, it may intercalate into DNA or RNA structures, potentially disrupting normal cellular processes such as replication and transcription .
Case Studies
Several studies have investigated the biological effects of 9H-Fluorene derivatives:
- Anticancer Activity : A study demonstrated that derivatives of 9H-fluorene could induce apoptosis in various cancer cell lines by activating caspases . The research highlighted the importance of structural modifications in enhancing the potency of these compounds.
- Antimicrobial Effects : Another investigation reported that certain fluorene derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving 9H-Fluorene derivatives:
Properties
CAS No. |
60505-55-7 |
|---|---|
Molecular Formula |
C15H8O5 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
9-oxofluorene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
ZWAQUZWFYDYXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















